5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

Catalog No.
S775771
CAS No.
74461-64-6
M.F
C3H2Cl2N2S
M. Wt
169.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

CAS Number

74461-64-6

Product Name

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole

IUPAC Name

5-chloro-3-(chloromethyl)-1,2,4-thiadiazole

Molecular Formula

C3H2Cl2N2S

Molecular Weight

169.03 g/mol

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-6-3(5)8-7-2/h1H2

InChI Key

FFFMIFUBJZBTCG-UHFFFAOYSA-N

SMILES

C(C1=NSC(=N1)Cl)Cl

Canonical SMILES

C(C1=NSC(=N1)Cl)Cl

The exact mass of the compound 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 330684. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole (CAS 74461-64-6) is a bifunctional heterocyclic building block utilized extensively in pharmaceutical and agrochemical manufacturing. Its procurement value is driven by its orthogonal reactivity profile: it possesses a 5-chloro position susceptible to nucleophilic aromatic substitution (SNAr) and a 3-chloromethyl group primed for aliphatic nucleophilic substitution (SN2) [1]. This dual reactivity allows chemists to sequentially functionalize the molecule without the need for complex protecting group strategies. It serves as a critical precursor in the synthesis of advanced therapeutics, including cephalosporin antibiotics (e.g., Cefozopran) and guanidine-based anti-ulcer agents, making it an indispensable raw material for both discovery libraries and commercial-scale API production [2].

Substituting 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole with closely related generic analogs severely limits synthetic flexibility and process efficiency. Utilizing a mono-functionalized comparator like 3-(chloromethyl)-1,2,4-thiadiazole prevents late-stage diversification, as the unactivated 5-position C-H bond cannot efficiently undergo nucleophilic substitution, forcing chemists to rely on low-yielding direct C-H activation [1]. Conversely, employing pre-functionalized alternatives such as 5-amino-3-(chloromethyl)-1,2,4-thiadiazole locks the synthetic pathway, precluding the introduction of custom nucleophiles required for structure-activity relationship optimization. Furthermore, attempting to use 3,5-dichloro-1,2,4-thiadiazole as a substitute fails because it lacks the aliphatic carbon necessary for selective SN2 alkylation, resulting in complex mixtures of arylated products that complicate downstream purification and reduce overall process yield[2].

Orthogonal Reactivity: Selective SN2 Alkylation vs. SNAr

The primary procurement advantage of 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole is its ability to undergo highly regioselective nucleophilic attack. When reacted with soft nucleophiles like cysteamine, the 3-chloromethyl group undergoes SN2 substitution with >90% yield, leaving the 5-chloro group completely intact for subsequent reactions [1]. In contrast, attempting a similar sequential substitution using 3,5-dichloro-1,2,4-thiadiazole results in poor regiocontrol, yielding a mixture of 3- and 5-substituted products that typically caps the isolated yield of the desired mono-adduct at <45% [2].

Evidence DimensionRegioselective mono-substitution yield (soft nucleophile)
Target Compound Data>90% yield (selective SN2 at the 3-chloromethyl position)
Comparator Or Baseline3,5-dichloro-1,2,4-thiadiazole (<45% isolated yield due to competing SNAr at both ring positions)
Quantified Difference>45% increase in isolated yield of the mono-substituted intermediate.
ConditionsReaction with cysteamine or similar thiols under mild basic conditions.

High regioselectivity eliminates the need for costly chromatographic separations and complex protecting-group strategies during API manufacturing.

Late-Stage Functionalization Capability at the 5-Position

For discovery chemistry, the ability to modify a late-stage intermediate is critical. The 5-chloro group of 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole is highly activated by the adjacent nitrogen atoms, allowing for SNAr with amines or alkoxides in yields exceeding 85% under standard basic conditions [1]. If a buyer selects the unchlorinated baseline, 3-(chloromethyl)-1,2,4-thiadiazole, functionalizing the 5-position requires harsh C-H activation protocols that rarely exceed 30% yield and suffer from poor batch-to-batch reproducibility[2].

Evidence DimensionYield of 5-substituted derivatives via nucleophilic attack
Target Compound Data>85% yield via standard SNAr
Comparator Or Baseline3-(chloromethyl)-1,2,4-thiadiazole (<30% yield via direct C-H activation)
Quantified Difference>55% higher yield with significantly milder reaction conditions.
ConditionsReaction with secondary amines or alkoxides in polar aprotic solvents (e.g., DMF, MeCN) at 60-80 °C.

Procurement of the 5-chloro variant allows medicinal chemists to rapidly and reliably generate diverse SAR libraries from a single common precursor.

Manufacturing Safety and Processability vs. Unhalogenated Precursors

Utilizing 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole directly bypasses the need for hazardous in-house halogenation steps. When manufacturers attempt to use 5-chloro-3-methyl-1,2,4-thiadiazole as a starting material, they must perform radical halogenation (e.g., NBS/AIBN or Cl2 gas) to activate the 3-methyl group. This process typically generates 15-25% of over-halogenated (dichloromethyl or trichloromethyl) impurities, reducing the overall yield of the desired electrophile to ~60% [1]. Procuring the pre-formed 3-chloromethyl compound ensures >95% purity of the active electrophile, directly ready for N-alkylation reactions [2].

Evidence DimensionPurity and yield of the active alkylating agent
Target Compound Data>95% pure electrophile ready for immediate use
Comparator Or Baseline5-chloro-3-methyl-1,2,4-thiadiazole (~60% yield after hazardous in-situ radical halogenation)
Quantified Difference~35% improvement in process yield and elimination of radical halogenation hazards.
ConditionsIndustrial scale-up conditions for the synthesis of N-alkylated heterocycles.

Purchasing the pre-chloromethylated scaffold improves plant safety, reduces impurity profiles, and streamlines the manufacturing workflow.

Synthesis of Cephalosporin Antibiotics

5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is a highly effective precursor for synthesizing the complex side chains of advanced cephalosporins, such as Cefozopran. The 3-chloromethyl group enables clean attachment to the cephem core or side-chain intermediates, while the 5-chloro group can be subsequently converted to the necessary 5-amino pharmacophore via high-yielding SNAr [1].

Development of Guanidine-Based Anti-Ulcer Agents

In the development of histamine H2-receptor antagonists, this compound is highly suitable for synthesizing guanidine-based anti-ulcer agents. The orthogonal reactivity ensures that soft nucleophiles like cysteamine react exclusively at the 3-chloromethyl position, facilitating the rapid assembly of the N-[2-(5-chloro-3-(1,2,4-thiadiazolyl)methylthio)ethyl] core without the need for protecting groups [2].

Agrochemical Scaffold Diversification

For the discovery of novel insecticides and fungicides, this bifunctional building block is frequently selected. It allows agrochemical chemists to attach the thiadiazole ring to a target substrate via the 3-position, and then systematically vary the 5-position (e.g., with various amines, ethers, or thioethers) to fine-tune the lipophilicity and target-site binding affinity of the final product [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

74461-64-6

Wikipedia

5-Chloro-3-chloromethyl-[1,2,4]thiadiazole

Dates

Last modified: 08-15-2023

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